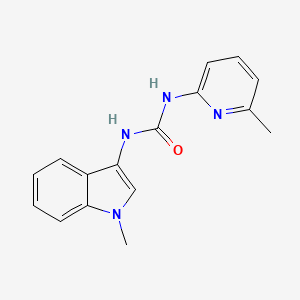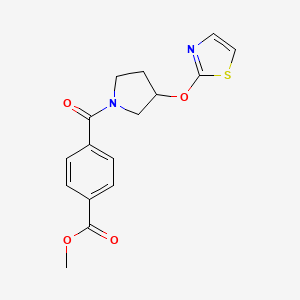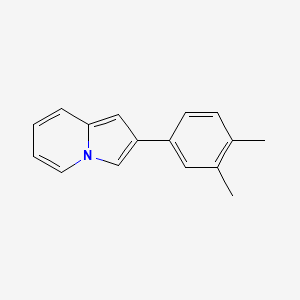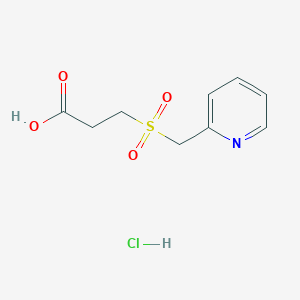
1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea, also known as MI-3, is a small molecule inhibitor that has been widely used in scientific research for its potential application in cancer treatment. MI-3 is a potent inhibitor of the oncogenic protein MDM2, which has been shown to play a critical role in the development and progression of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- Synthetic Methodologies: A rapid and high-yield synthetic method for compounds structurally related to "1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea" has been developed, showcasing its importance as an intermediate in small molecule anticancer drug development. This involves multi-step nucleophilic reactions starting from commercially available precursors, achieving a total yield of up to 92% (Zhang et al., 2019).
- Structural Characteristics and Bonding: Studies on pyrid-2-yl ureas have revealed insights into their conformational isomers and intramolecular hydrogen bonding capabilities. These structural attributes significantly influence their binding interactions and molecular complexation, relevant for designing molecules with specific biological activities (Chien et al., 2004).
Potential Applications
- Medicinal Chemistry: Investigations into the compound's derivatives have shown promising directions for developing new antidepressants. Research on unsymmetrical ureas, akin to "1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea", has identified compounds with dual functionalities as 5-HT reuptake inhibitors and 5-HT(1B/1D) antagonists, potentially offering a more efficient treatment for depression (Matzen et al., 2000).
- Supramolecular Chemistry: The urea functional group plays a crucial role in the formation of hydrogen-bonded complexes and self-assembling structures. For example, ureidopyrimidones exhibit strong dimerization capabilities via quadruple hydrogen bonding, suggesting their utility in constructing supramolecular architectures (Beijer et al., 1998).
Eigenschaften
IUPAC Name |
1-(1-methylindol-3-yl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-6-5-9-15(17-11)19-16(21)18-13-10-20(2)14-8-4-3-7-12(13)14/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLJWFNJRWKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)
![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)


![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2709344.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)

![diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2709351.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-4-ylmethyl)azetidin-3-amine](/img/structure/B2709354.png)

![(2-Ethylsulfanylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B2709356.png)

![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)